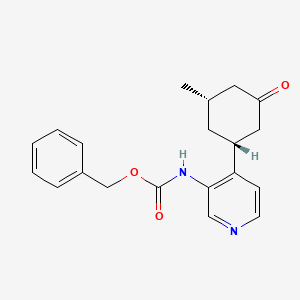
Manganese(3+) 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1,.1,.1,tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride: is a coordination complex that belongs to the family of metalloporphyrins. These compounds are characterized by a porphyrin ring structure with a central metal ion. In this case, the central metal ion is manganese in the +3 oxidation state, coordinated to a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the reaction of tetraphenylporphyrin (TPP) with a manganese salt, such as manganese(iii) chloride. The reaction is usually carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced to lower oxidation states of manganese using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the chloride ion is replaced by other ligands, such as pyridine or imidazole.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Pyridine, imidazole, and other nitrogen-containing ligands.
Major Products Formed:
Oxidation: Manganese(IV) or manganese(V) species.
Reduction: Manganese(II) species.
Substitution: Complexes with different ligands replacing the chloride ion.
Scientific Research Applications
Chemistry: In chemistry, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions. Its ability to facilitate electron transfer processes makes it valuable in synthetic chemistry .
Biology: The compound has been studied for its potential as a biomimetic catalyst, mimicking the activity of natural enzymes such as peroxidases and catalases. This makes it a candidate for applications in biocatalysis and biosensing .
Medicine: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to target and destroy cancer cells .
Industry: In industrial applications, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties contribute to the performance of these materials .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride involves its ability to facilitate electron transfer processes. The manganese center can undergo redox reactions, cycling between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to activate substrates and promote various chemical transformations. The porphyrin ring structure also plays a role in stabilizing the manganese center and facilitating interactions with substrates .
Comparison with Similar Compounds
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(iii) chloride
- 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(ii)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(ii)
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron(iii) chloride
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine manganese(iii) chloride
Uniqueness: 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is unique due to its specific redox properties and the stability provided by the tetraphenylporphyrin ligand. Compared to other metalloporphyrins, it exhibits distinct catalytic activity and electronic properties, making it suitable for a wide range of applications in catalysis, materials science, and medicine .
Properties
Molecular Formula |
C44H30Cl3MnN4 |
|---|---|
Molecular Weight |
776.0 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C44H30N4.3ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45,48H;3*1H;/q;;;;+3/p-3 |
InChI Key |
XNZMEPRHGYNNDA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
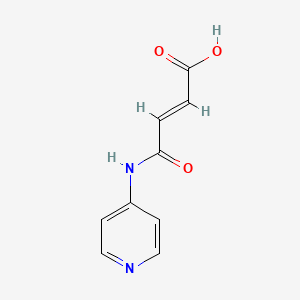
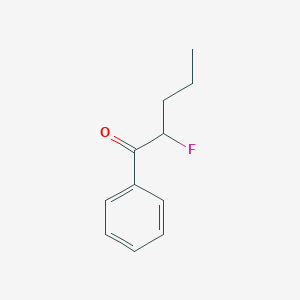

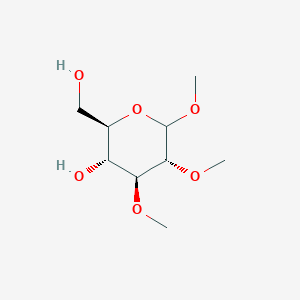
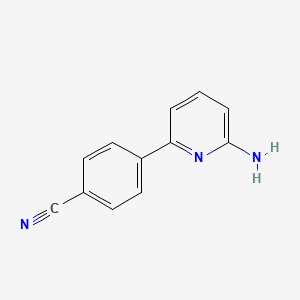
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
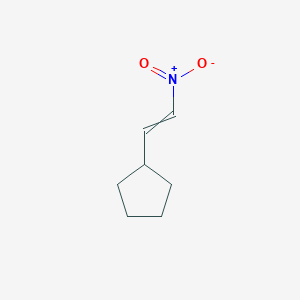
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)

